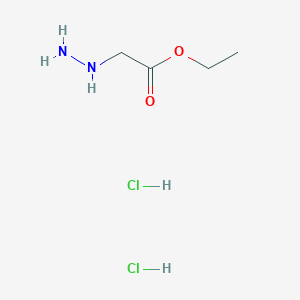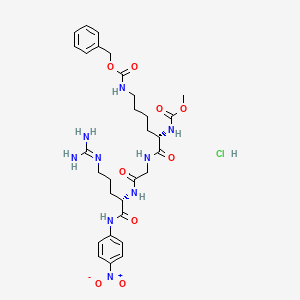
2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
With the exception of formamide (HCONH2), which is a liquid, all simple amides are solids . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . Like the esters, solutions of amides in water usually are neutral—neither acidic nor basic .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Optimization
Research on chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor for antimalarial drugs, highlights the process optimization and mechanism involved in the synthesis. This work, employing immobilized lipase as a catalyst, explores the efficacy of various acyl donors and the impact of reaction parameters, offering insights into chemoselective synthesis techniques that could be applicable for the synthesis of 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide (Deepali B Magadum & G. Yadav, 2018).
Structural Analysis and Molecular Design
The crystal structure analysis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide demonstrates the significance of molecular geometry, hydrogen bonding, and intermolecular interactions in determining the stability and reactivity of chemical compounds. This research can inform the design and synthesis of related compounds, such as 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide, for various applications (R. Davis & P. Healy, 2010).
Environmental Chemistry and Degradation
The study on the aqueous chlorination of atenolol, producing chlorinated products including 2-(4-hydroxyphenyl) acetamide, provides critical data on the environmental fate and degradation pathways of similar chemical structures. Understanding these mechanisms is vital for assessing the environmental impact of chemical compounds, including 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide and its derivatives (M. DellaGreca et al., 2009).
Antimicrobial Activity
Research into the synthesis of novel thiazolidinone and acetidinone derivatives, including their antimicrobial activity, underscores the potential of 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide derivatives in developing new antimicrobial agents. This investigation into the antimicrobial properties of structurally related compounds paves the way for further exploration of their use in medical and pharmaceutical applications (B. Mistry, K. R. Desai & Sanket M. Intwala, 2009).
Wirkmechanismus
Target of Action
It is known that similar compounds often interact with proteins or enzymes in the body to exert their effects .
Mode of Action
It is likely that the compound interacts with its target(s) by binding to active sites or allosteric sites, thereby modulating the target’s activity .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Eigenschaften
IUPAC Name |
2-[3-(5-chloro-2-hydroxyphenyl)propylamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c12-9-3-4-10(15)8(6-9)2-1-5-14-7-11(13)16/h3-4,6,14-15H,1-2,5,7H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUIZKLTDHREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCNCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





iodonium p-toluenesulfonate](/img/structure/B1436104.png)

![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)
![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)

![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)





